1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone
CAS No.: 944898-42-4
Cat. No.: VC3262286
Molecular Formula: C6H8N2OS
Molecular Weight: 156.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944898-42-4 |
|---|---|
| Molecular Formula | C6H8N2OS |
| Molecular Weight | 156.21 g/mol |
| IUPAC Name | 1-(2-methylsulfanyl-1H-imidazol-5-yl)ethanone |
| Standard InChI | InChI=1S/C6H8N2OS/c1-4(9)5-3-7-6(8-5)10-2/h3H,1-2H3,(H,7,8) |
| Standard InChI Key | HHMRHBVHRNBGPS-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN=C(N1)SC |
| Canonical SMILES | CC(=O)C1=CN=C(N1)SC |
Introduction
Structural Properties and Characterization
Chemical Structure and Nomenclature
1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone consists of an imidazole ring with two functional groups: a methylthio (-SCH₃) group at position 2 and an acetyl (CH₃CO-) group at position 4. The compound belongs to the broader class of substituted imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The imidazole skeleton forms the core of many biologically active compounds and pharmaceutical agents.
The nomenclature follows the IUPAC system, where the parent structure is 1H-imidazole, with position numbering starting from the nitrogen atom designated as position 1. The methylthio substituent at position 2 and the ethanone (acetyl) group at position 4 complete the molecular structure. This systematic naming approach distinguishes it from related compounds such as 1-(1-methyl-1H-imidazol-4-yl)ethanone, which differs in substitution pattern and positioning .
Physical Properties
The physical properties of 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone can be estimated by comparison with structurally similar imidazole derivatives. Drawing parallels with compounds like 1-(1-methyl-1H-imidazol-4-yl)ethanone, we can anticipate similar characteristics with modifications due to the methylthio substitution.
For comparison, the related compound 1-(1-methyl-1H-imidazol-4-yl)ethanone has a reported boiling point of 288.5±13.0°C at 760 mmHg and a density of approximately 1.1±0.1 g/cm³ . The presence of the methylthio group in our target compound would likely increase both the molecular weight and boiling point compared to this analog.
Synthesis Methodologies
Reaction Conditions and Optimizations
The synthesis of functionalized imidazoles typically requires careful control of reaction conditions. Based on analogous syntheses, the following parameters would likely be critical:
The synthesis of 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone achieved a 60% yield under optimized conditions, suggesting that moderate to good yields could be expected for our target compound with appropriate optimization .
Chemical Reactivity
Functional Group Analysis
1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone contains several reactive functional groups that influence its chemical behavior:
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The imidazole ring: Possesses both basic and nucleophilic properties due to the presence of nitrogen atoms. The NH group can participate in acid-base reactions and hydrogen bonding.
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The methylthio group: Can undergo nucleophilic substitution reactions, oxidation to sulfoxide or sulfone, and metal-catalyzed coupling reactions.
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The acetyl group: Susceptible to nucleophilic addition, reduction to alcohol, oxidation, and various carbonyl transformations including aldol-type reactions.
The combination of these functional groups creates a reactive molecule with multiple sites for chemical modification, making it a potentially valuable intermediate in organic synthesis.
Reaction Patterns
Based on the reactivity of similar imidazole derivatives, 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone is expected to participate in various reactions:
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N-alkylation: The imidazole NH can react with alkyl halides to form N-substituted derivatives, similar to reactions observed with other imidazoles.
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Acetyl group transformations: The carbonyl group can undergo reduction, condensation reactions, and nucleophilic additions.
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Methylthio group modifications: Potential for oxidation, replacement via nucleophilic substitution, or participation in cross-coupling reactions.
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Coordination chemistry: The nitrogen atoms and sulfur atom provide potential coordination sites for metal complexation, which could be relevant for catalytic applications.
Analogous compounds like 4'-(imidazol-1-yl)acetophenone demonstrate the ability to form substituted imidazolium salts through reactions with alkyl halides, suggesting similar reactivity patterns for our compound of interest.
Comparative Analysis with Related Compounds
Property Comparisons
A comparative analysis of physical properties among related imidazole derivatives highlights the impact of structural modifications:
The presence of the methylthio group would be expected to increase lipophilicity and molecular weight while potentially enhancing metabolic stability compared to the N-methyl analog. These differences could translate to altered pharmacokinetic properties and biological activities.
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